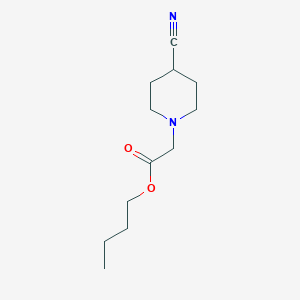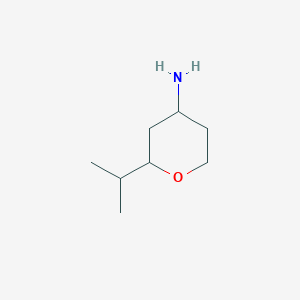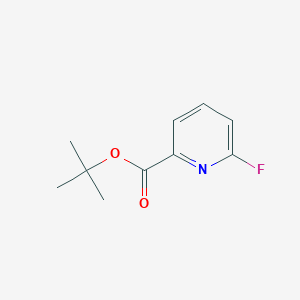
Butyl 2-(4-cyanopiperidin-1-yl)acetate
Übersicht
Beschreibung
Butyl 2-(4-cyanopiperidin-1-yl)acetate, also known as BCA, is a chemical compound with the CAS Number: 1457358-72-3 . It has a molecular weight of 224.3 and is typically in liquid form .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Marine Fungus Derivatives
Research on the marine fungus Penicillium sp. led to the discovery of compounds including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate. These compounds have potential applications due to their unique chemical structures and properties (Wu et al., 2010).
Biofuel Additive Synthesis
Butyl acetate, closely related to Butyl 2-(4-cyanopiperidin-1-yl)acetate, has been synthesized for use as a renewable biofuel additive. This synthesis utilized fermentation-derived bio-butanol and bio-ethyl acetate, offering a sustainable route compared to conventional methods (Nandiwale et al., 2015).
Solubility Studies
The solubility of related compounds in various solvents was studied, providing insight into the physical and chemical properties of similar acetate compounds, which could inform their use in different scientific applications (Guo et al., 2008).
Catalysis Research
The synthesis of butyl acetate, a related compound, was explored using different catalysts, shedding light on the potential catalytic applications of similar acetates in chemical synthesis (Shen, 2003).
Enzymatic Synthesis
The enzymatic synthesis of butyl acetate from glucose using microbial fermentation has been studied, indicating potential biotechnological applications for similar acetates in producing valuable chemicals from biomass (Fang et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
butyl 2-(4-cyanopiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-3-8-16-12(15)10-14-6-4-11(9-13)5-7-14/h11H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRSJYPMBDRMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)

![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)
![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)









